molecular formula C7H9Cl2NO2 B024956 2-Chloro-3,4-dimethoxypyridine hydrochloride CAS No. 101664-59-9

2-Chloro-3,4-dimethoxypyridine hydrochloride

Cat. No.: B024956
CAS No.: 101664-59-9
M. Wt: 210.05 g/mol
InChI Key: AOBQXXVCWDAJFE-UHFFFAOYSA-N
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Description

2-Chloro-3,4-dimethoxypyridine hydrochloride is an organic compound with the molecular formula C8H11Cl2NO2. It is a derivative of pyridine, characterized by the presence of chloro and methoxy groups on the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, including antiulcerative drugs like pantoprazole sodium .

Mechanism of Action

Preparation Methods

2-Chloro-3,4-dimethoxypyridine hydrochloride can be synthesized using maltol as a starting material. The synthetic route involves the reaction of maltol with dimethyl sulfate (DMS) to form the desired product . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Chloro-3,4-dimethoxypyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

2-Chloro-3,4-dimethoxypyridine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-3,4-dimethoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2.ClH/c1-10-5-3-4-9-7(8)6(5)11-2;/h3-4H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBQXXVCWDAJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646321
Record name 2-Chloro-3,4-dimethoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101664-59-9
Record name 2-Chloro-3,4-dimethoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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